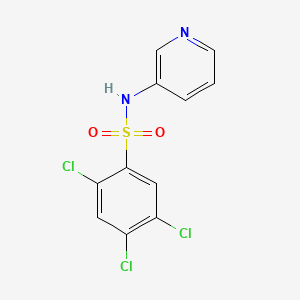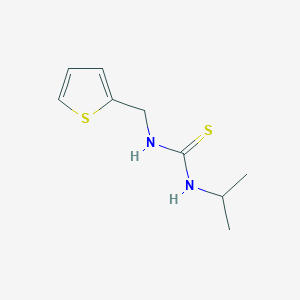
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CCT or TTA, is a compound that has gained attention in the scientific community due to its potential applications in research. CCT is a heterocyclic compound that contains a triazole ring and a thione group, which give it unique properties that make it useful in various fields of study.
作用机制
The mechanism of action of 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. Studies have also shown that this compound can affect the expression of various genes involved in cellular processes, including genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
One advantage of using 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which can be useful in studying their roles in cellular processes. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several potential future directions for research involving 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is its potential use as an anticancer agent, as studies have shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Another potential area of research is the development of more soluble derivatives of this compound, which may improve its bioavailability and efficacy in vivo.
In conclusion, this compound is a compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying cellular processes and the role of enzymes and proteins in these processes. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
合成方法
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through several methods, including the reaction of 2-chlorobenzaldehyde with 2-ethylphenylhydrazine to form the corresponding hydrazone, followed by cyclization with sulfur and sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with ethyl phenylpropiolate to form the corresponding propargyl alcohol, which is then cyclized with sulfur and sodium hydroxide to form this compound.
科学研究应用
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used in various scientific research applications, including as a potential anticancer agent, antifungal agent, and anti-inflammatory agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and can also inhibit the growth of fungi by disrupting their cell walls. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(2-chlorophenyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-2-11-7-3-6-10-14(11)20-15(18-19-16(20)21)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDOGLWGFMMEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)




![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
